

Minimizing variability in experiments with SKF-83566 hydrobromide

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Compound of Interest

Compound Name: SKF-83566 hydrobromide

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Technical Support Center: SKF-83566 Hydrobromide

Welcome to the technical support center for **SKF-83566 hydrobromide**. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SKF-83566 hydrobromide?

SKF-83566 hydrobromide is primarily a potent and selective D1-like dopamine receptor antagonist.[1] It is known to be centrally active after systemic administration in vivo.

Q2: What are the known off-target effects of **SKF-83566 hydrobromide**?

A significant off-target effect of SKF-83566 is its action as a competitive dopamine transporter (DAT) inhibitor.[2][3][4] It also functions as an antagonist at the vascular 5-HT2 receptor and selectively inhibits adenylyl cyclase 2 (AC2).[1][5] These off-target activities can be a major source of experimental variability and data misinterpretation.[2][3][4]

Q3: How should I prepare and store **SKF-83566 hydrobromide** stock solutions?







SKF-83566 hydrobromide is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to desiccate at room temperature or store at -20°C.[6][7] It is advisable to prepare fresh aqueous solutions for daily use.[2] When preparing stock solutions, always refer to the batch-specific molecular weight provided on the vial's certificate of analysis.

Q4: I'm observing an unexpected increase in extracellular dopamine levels in my experiment. What could be the cause?

This is a common issue and is likely due to the off-target effect of SKF-83566 as a dopamine transporter (DAT) inhibitor.[2][3][4] By blocking DAT, SKF-83566 prevents the reuptake of dopamine from the synaptic cleft, leading to an increase in its extracellular concentration and a prolonged clearance time.[2][4] This effect is particularly noticeable at concentrations of 1-10 µM in vitro.[4]

Q5: How can I control for the off-target effects of SKF-83566 on the dopamine transporter (DAT)?

To determine if the observed effects are due to DAT inhibition, you can perform occlusion experiments. This involves pre-treating your sample with a more potent and selective DAT inhibitor, such as nomifensine, before applying SKF-83566.[2][3][4] If the effects of SKF-83566 are absent in the presence of the selective DAT inhibitor, it indicates that the observed results were mediated by DAT inhibition.

Troubleshooting Guide



Problem	Possible Cause	Suggested Solution	
High variability between experimental repeats	Inconsistent solution preparation.	Prepare fresh aqueous solutions of SKF-83566 for each experiment from a DMSO stock. Avoid repeated freezethaw cycles of the stock solution.	
Off-target effects at the concentration used.	Lower the concentration of SKF-83566 to a range where it is more selective for the D1 receptor and has minimal impact on DAT.		
Unexpected physiological or behavioral effects in vivo	5-HT2 receptor antagonism.	Consider the contribution of 5- HT2 receptor blockade to your results, as this is a known off- target effect.[1][5]	
Inhibition of adenylyl cyclase 2 (AC2).	Be aware of the selective inhibition of AC2, which could influence downstream signaling pathways.[1][5]		
Results are inconsistent with previous literature using D1 antagonists	Confounding effects of DAT inhibition.	Your results may be influenced by the dual action of SKF-83566 on both D1 receptors and DAT.[2][3][4] Compare your findings with studies using more selective D1 antagonists.	

Quantitative Data

Table 1: Binding Affinity and Potency of SKF-83566 Hydrobromide



Target	Parameter	Value	Species	Reference
D1-like Dopamine Receptor	Ki	~0.56 nM		
D2 Dopamine Receptor	КВ	2 μΜ		
5-HT2 Receptor	Ki	11 nM	Vascular	[1]
Dopamine Transporter (DAT)	IC50 (DA uptake)	5.73 μΜ	Rat (cells)	[1][2]
Dopamine Transporter (DAT)	IC50 ([3H]CFT binding)	0.51 μΜ	Rat (cells)	[1][2]
Dopamine Transporter (DAT)	IC50 ([3H]CFT binding)	0.77 μΜ	Rat (cell membranes)	[1][5]
Evoked Dopamine Release	EC50	1.3 μΜ	Rat (striatal slices)	[1][2]

Experimental Protocols Radioligand Binding Assay (for DAT Inhibition)

This protocol is adapted from studies investigating the inhibitory effect of SKF-83566 on the dopamine transporter.[2]

- Cell Culture: Use cells expressing the rat dopamine transporter (rDAT), such as LLc-PK-rDAT cells.
- Intact Cell [3H]DA Uptake Assay:
 - Plate LLc-PK-rDAT cells in 24-well plates.



- Prepare an "uptake buffer" (e.g., HEPES-buffered solution).
- Incubate the cells with varying concentrations of SKF-83566.
- Add [3H]DA and monitor uptake for 4 minutes at 21°C.
- Terminate the assay with ice-cold buffer and wash to remove unbound radioligand.
- Lyse the cells and measure the tritium content using liquid scintillation.
- Intact Cell [3H]CFT Binding Assay:
 - Follow the same initial steps as the uptake assay.
 - Incubate the cells with varying concentrations of SKF-83566 and the cocaine analog
 [3H]CFT for 15 minutes at 21°C.
 - Terminate and wash as described above.
 - Measure the bound tritium.
- Membrane Preparation Binding Assay:
 - Prepare membrane suspensions from LLc-PK-rDAT cells.
 - Incubate the membrane preparation with varying concentrations of SKF-83566 and [3H]CFT.
 - Define non-specific binding using 100 μM cocaine.
 - Separate bound and free radioligand by filtration.
 - Measure the radioactivity on the filters.

Fast-Scan Cyclic Voltammetry (FSCV)

This protocol is based on methods used to measure evoked dopamine release in rat striatal slices.[2]



• Slice Preparation:

- Anesthetize an adult male Sprague-Dawley rat.
- Prepare coronal brain slices (e.g., 300 μm thick) containing the striatum in ice-cold artificial cerebrospinal fluid (aCSF).
- Allow slices to recover in aCSF at room temperature.

FSCV Recording:

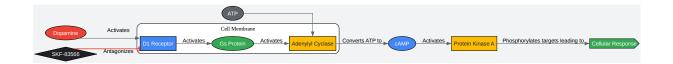
- Place a brain slice in a recording chamber superfused with aCSF.
- Position a carbon-fiber microelectrode in the dorsal striatum.
- Apply a triangular waveform potential to the electrode.
- Evoke dopamine release using a bipolar stimulating electrode placed near the recording electrode.
- Record the resulting current, which is proportional to the dopamine concentration.

Drug Application:

- Establish a stable baseline of evoked dopamine release.
- Bath-apply SKF-83566 at the desired concentration (e.g., 0.1-10 μM).
- Record the changes in peak evoked dopamine concentration and the clearance rate.

Visualizations

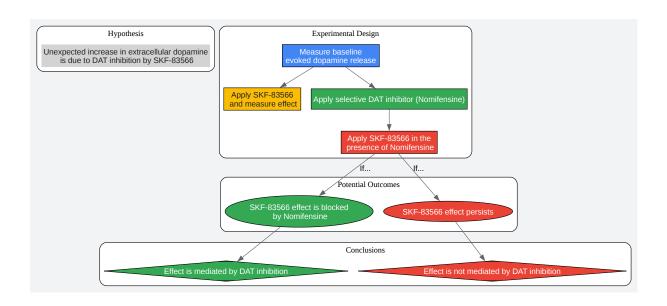




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Caption: D1 receptor signaling pathway and the antagonistic action of SKF-83566.





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Caption: Workflow to test for off-target DAT inhibition by SKF-83566.

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